cudraxanthone D

Übersicht

Beschreibung

Cudraxanthone D is a natural product found in Sophora alopecuroides and Maclura tricuspidata . It has been studied for its potential therapeutic effects in various conditions. For instance, it has been found to ameliorate psoriasis-like skin inflammation in an Imiquimod-induced mouse model by inhibiting inflammatory signaling pathways . It has also been reported to regulate epithelial-mesenchymal transition by autophagy inhibition in oral squamous cell carcinoma cell lines .

Molecular Structure Analysis

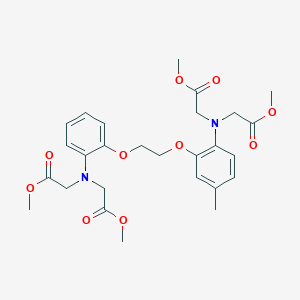

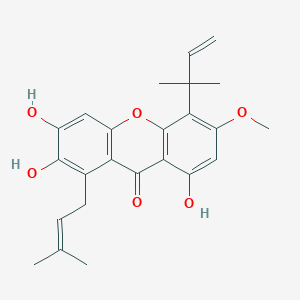

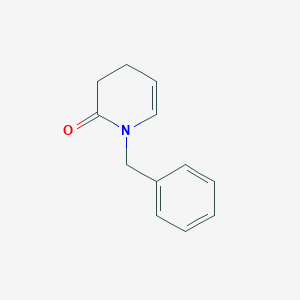

The molecular formula of cudraxanthone D is C24H26O6 . The exact mass and monoisotopic mass are both 410.17293854 g/mol . The structure of cudraxanthone D includes a xanthen-9-one core, which is substituted with hydroxy, methoxy, and prenyl groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of cudraxanthone D include a molecular weight of 410.5 g/mol, an XLogP3-AA of 6.3, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 96.2 Ų .

Wissenschaftliche Forschungsanwendungen

Treatment of Psoriasis

Cudraxanthone D has been found to be effective in treating psoriasis, a chronic inflammatory skin disease . In a study, it was used on an imiquimod (IMQ)-induced mouse model and the tumor necrosis factor (TNF)-α/interferon (IFN)-γ-activated keratinocytes . The mice were orally administered with cudraxanthone D, which resulted in reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score, and the infiltration of neutrophils in IMQ-induced skin .

Inhibition of Inflammatory Signaling Pathways

Cudraxanthone D has been shown to inhibit inflammatory signaling pathways . In the same study mentioned above, it was found that cudraxanthone D inhibited the serum levels of TNF-α, immunoglobulin G2a, and myeloperoxidase, and the expression of Th1/Th17 cells in splenocytes . In TNF-α/IFN-γ-activated keratinocytes, cudraxanthone D reduced the expressions of CCL17, IL-1β, IL-6, and IL-8 by inhibiting the phosphorylation of STAT1 and the nuclear translocation of NF-kB .

Wirkmechanismus

Target of Action

Cudraxanthone D (CD) is a natural xanthone extracted from the roots of the Cudrania tricuspidata Bureau . It has been identified to primarily target tumor necrosis factor (TNF)-α/interferon (IFN)-γ-activated keratinocytes . These keratinocytes play a crucial role in the pathogenesis of psoriasis, a chronic inflammatory skin disease . CD also targets Influenza Neuraminidase (Influ NA) .

Mode of Action

CD interacts with its targets by inhibiting the inflammatory signaling pathways . In TNF-α/IFN-γ-activated keratinocytes, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 by inhibiting the phosphorylation of STAT1 and the nuclear translocation of NF-kB . This interaction results in reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score .

Biochemical Pathways

The primary biochemical pathways affected by CD are the inflammatory signaling pathways . CD inhibits the serum levels of TNF-α, immunoglobulin G2a, and myeloperoxidase, and the expression of Th1/Th17 cells in splenocytes . This inhibition results in reduced inflammation and alleviation of psoriasis symptoms .

Result of Action

The molecular and cellular effects of CD’s action include reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score . It also results in the inhibition of neutrophil infiltration in IMQ-induced skin . On a molecular level, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 in TNF-α/IFN-γ-activated keratinocytes .

Eigenschaften

IUPAC Name |

2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGEZZURHDEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cudraxanthone D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the mechanism of action of Cudraxanthone D in cancer cells?

A1: Research suggests that Cudraxanthone D inhibits the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis, by suppressing autophagy in oral squamous cell carcinoma (OSCC) cells. [] This effect on autophagy has been linked to reduced cell viability, migration, and invasion in OSCC cell lines. []

Q2: How does Cudraxanthone D influence the inflammatory response in skin cells, particularly in the context of psoriasis?

A2: Cudraxanthone D has shown promising results in an imiquimod-induced mouse model of psoriasis. Oral administration of the compound reduced psoriatic characteristics like skin thickness and inflammatory cell infiltration. [] This effect is attributed to the inhibition of inflammatory signaling pathways, including the reduction of TNF-α, IL-1β, IL-6, and IL-8 expression in keratinocytes. []

Q3: What are the sources and methods for isolating Cudraxanthone D?

A3: Cudraxanthone D was originally isolated from the root bark of Cudrania tricuspidata, a plant used in traditional medicine. [, ] Extraction is typically performed using solvents like n-hexane or benzene, followed by purification techniques. [] A recent study also reported its isolation from the leaves of Morus yunnanensis. []

Q4: Are there established analytical methods for quantifying Cudraxanthone D in plant materials?

A4: Yes, a high-performance liquid chromatography (HPLC) method with diode array detection has been developed and validated for quantifying Cudraxanthone D in the roots of Cudrania tricuspidata. [] This method demonstrates good linearity, precision, and specificity, making it suitable for analyzing the compound in plant extracts. []

Q5: Are there any known structural analogs of Cudraxanthone D, and what is their significance?

A5: Yes, other isoprenylated xanthones, such as Cudraxanthones A, B, and C, have been isolated from the same source as Cudraxanthone D (Cudrania tricuspidata). [] Studying these structural analogs can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds, potentially leading to the development of more potent or selective derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)